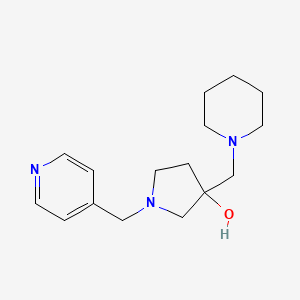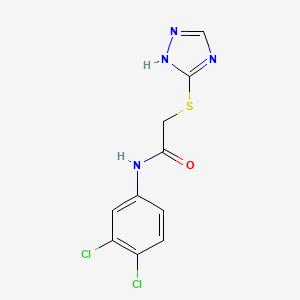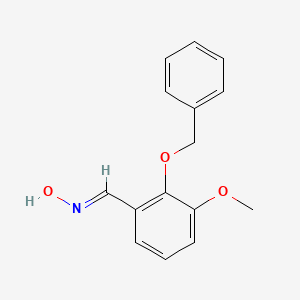![molecular formula C19H20FN3O2 B5540705 N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of BCR signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to downregulation of downstream signaling pathways, such as NF-κB and AKT, and induces apoptosis and growth inhibition of B-cells.
Biochemical and Physiological Effects:
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to have selective and potent inhibitory activity against BTK. It has minimal off-target effects on other kinases, such as Tec and Itk. N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system. In addition, N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate.
実験室実験の利点と制限
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages as a research tool for studying B-cell malignancies. It has high potency and selectivity against BTK, which allows for precise modulation of BCR signaling pathways. N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide also has favorable pharmacokinetic properties, which allows for sustained inhibition of BTK in vivo. However, N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has limitations as a research tool, such as its high cost and limited availability. In addition, the long-term effects of BTK inhibition on normal B-cell function and immune surveillance are still unclear.
将来の方向性
There are several future directions for the development and application of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. One direction is the combination of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance the efficacy of B-cell malignancy treatment. Another direction is the investigation of the long-term effects of BTK inhibition on normal B-cell function and immune surveillance, which may have implications for the development of immunodeficiency and autoimmune diseases. Furthermore, the development of more potent and selective BTK inhibitors may lead to improved treatment options for B-cell malignancies.
合成法
The synthesis of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves several steps, starting from 4-fluorobenzylamine. The amine group is first protected with a Boc group, followed by a coupling reaction with 4-(4-fluorophenyl)-1-piperazinecarboxylic acid. The resulting product is then deprotected and coupled with N-(4-carboxyphenyl)acetamide to obtain N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide with high purity and yield.
科学的研究の応用
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, such as CLL, MCL, and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies have demonstrated the efficacy of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in reducing tumor burden and prolonging survival in mouse models of CLL and MCL.
特性
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-14(24)21-17-6-2-15(3-7-17)19(25)23-12-10-22(11-13-23)18-8-4-16(20)5-9-18/h2-9H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXWYDMPKXTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)
![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)


![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)